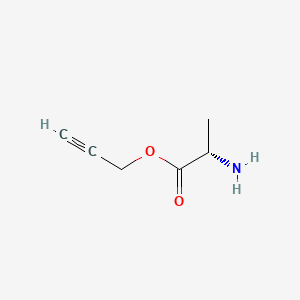
trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with a cyanophenyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a cyano group.
Esterification: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanophenyl group, converting the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the ester group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Reduction Products: Amines or other reduced derivatives of the cyanophenyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the cyanophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate: Similar structure but may differ in stereochemistry.
Ethyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness: Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
methyl (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14/h2-5,11-12,15H,7-8H2,1H3/t11-,12+/m1/s1 |
InChI 键 |
ZIIAJWIJCRPMII-NEPJUHHUSA-N |
手性 SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2C#N |
规范 SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



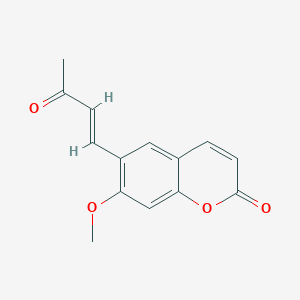
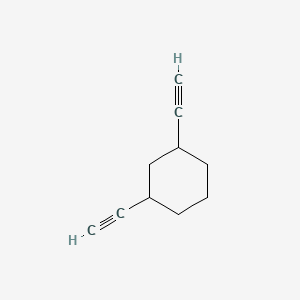
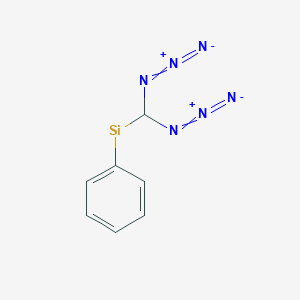
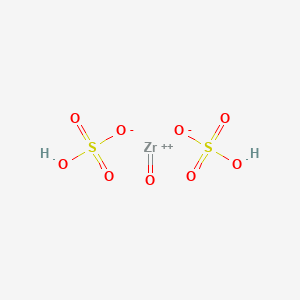
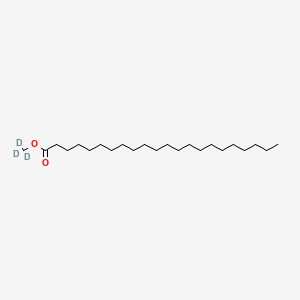

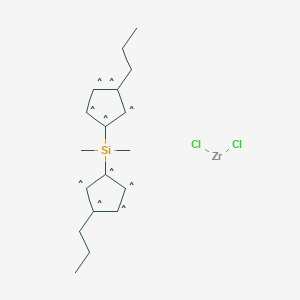



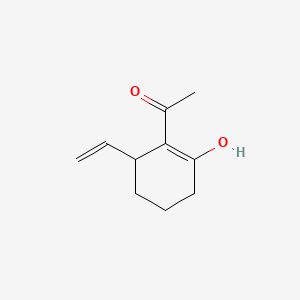
![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)
